

An In-Depth Technical Guide to 1-[(4-iodophenyl)methyl]-4-methylpiperidine

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Compound of Interest

Compound Name: 1-(4-Iodobenzyl)4-methylpiperidine

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IUPAC Name: 1-[(4-iodophenyl)methyl]-4-methylpiperidine

Disclaimer: Direct experimental data for 1-[(4-iodophenyl)methyl]-4-methylpiperidine is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties and reactions of closely related analogs, including 1-(4-Iodobenzyl)piperidine and 1-Benzyl-4-methylpiperidine. The information presented herein serves as a predictive framework for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The chemical properties of 1-[(4-iodophenyl)methyl]-4-methylpiperidine can be inferred from its structural analogs. The introduction of a methyl group on the piperidine ring and an iodine atom on the benzyl group will influence its physicochemical parameters.

Property	1-(4-Iodobenzyl)piperidine[1]	1-Benzyl-4-methylpiperidine[2]	Predicted: 1-[(4-iodophenyl)methyl]-4-methylpiperidine
Molecular Formula	C ₁₂ H ₁₆ IN	C ₁₃ H ₁₉ N	C ₁₃ H ₁₈ IN
Molecular Weight	301.17 g/mol	189.30 g/mol	~315.19 g/mol
IUPAC Name	1-[(4-iodophenyl)methyl]piperidine	1-benzyl-4-methylpiperidine	1-[(4-iodophenyl)methyl]-4-methylpiperidine
CAS Number	651022-26-3	14446-71-0	Not available
Topological Polar Surface Area	3.2 Å ²	3.2 Å ²	~3.2 Å ²
Rotatable Bond Count	2	2	2

Synthesis Protocols

The synthesis of 1-[(4-iodophenyl)methyl]-4-methylpiperidine can be achieved through standard organic chemistry reactions. A common and effective method is the reductive amination of a ketone or aldehyde. Below are detailed experimental protocols for the synthesis of a key precursor and a representative N-benylation reaction.

Synthesis of 1-Benzyl-4-piperidone (Precursor)

This protocol describes the synthesis of 1-benzyl-4-piperidone, a common starting material for N-benzylpiperidine derivatives.

Reaction: 4-piperidone hydrochloride + Benzyl bromide → 1-Benzyl-4-piperidone

Materials:

- 4-piperidone monohydrate hydrochloride
- Anhydrous potassium carbonate (K₂CO₃)
- Dry N,N-dimethylformamide (DMF)

- Benzyl bromide
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- A mixture of 4-piperidone monohydrate hydrochloride (14.56 mmol) and anhydrous potassium carbonate (50.64 mmol) in dry DMF (25 mL) is stirred for 30 minutes at room temperature.[3]
- Benzyl bromide (16.82 mmol) is added dropwise to the reaction mixture.[3]
- The reaction mixture is heated at 65 °C for 14 hours.[3]
- After cooling to room temperature, the mixture is filtered and quenched with ice water (25 mL).[3]
- The resulting mixture is extracted with ethyl acetate (2 x 20 mL).[3]
- The combined organic layers are washed with water (2 x 15 mL) followed by brine (20 mL). [3]
- The organic phase is dried over anhydrous sodium sulfate and evaporated to yield the crude product.[3]
- The crude product can be purified by crystallization.[3]

General N-Benzylation of Piperidines

This protocol outlines a general procedure for the N-alkylation of a piperidine with a benzyl halide, which can be adapted for the synthesis of the target compound from 4-methylpiperidine and 1-(bromomethyl)-4-iodobenzene.

Reaction: 4-methylpiperidine + 1-(bromomethyl)-4-iodobenzene → 1-[(4-iodophenyl)methyl]-4-methylpiperidine

Materials:

- 4-methylpiperidine
- 1-(bromomethyl)-4-iodobenzene
- Anhydrous potassium carbonate (K_2CO_3) or another suitable base
- Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent
- Ethyl acetate or other suitable extraction solvent
- Saturated sodium bicarbonate solution
- Brine solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 4-methylpiperidine in anhydrous DMF, add anhydrous potassium carbonate.
- Stir the mixture at room temperature for a short period to ensure a homogenous suspension.
- Add 1-(bromomethyl)-4-iodobenzene to the reaction mixture.
- Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

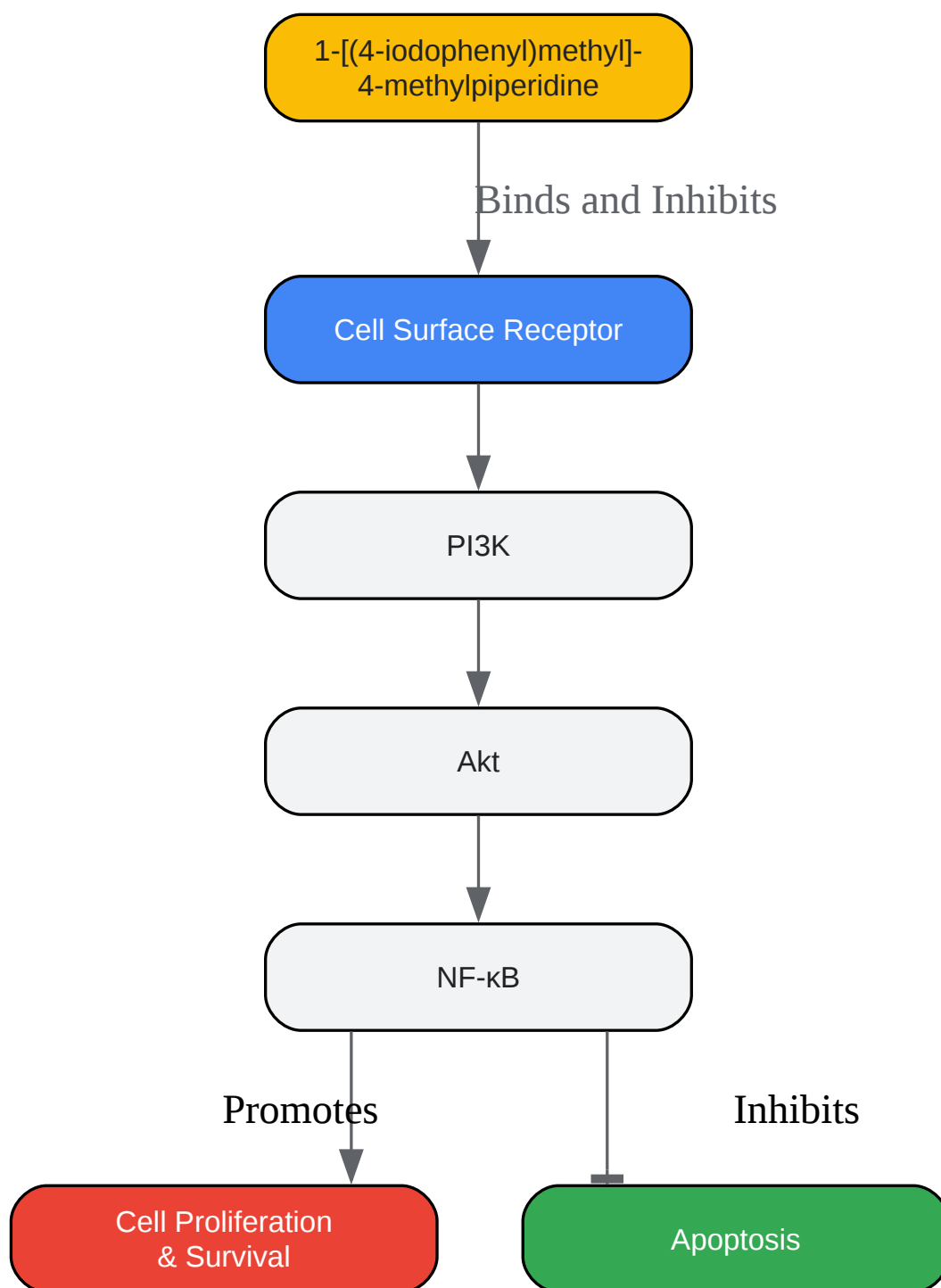
Potential Biological Activity and Signaling Pathways

While specific biological data for 1-[(4-iodophenyl)methyl]-4-methylpiperidine is not available, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.^[4] Derivatives of piperidine have shown a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and CNS-related effects.^{[5][6][7]}

The introduction of an iodobenzyl group could confer specific interactions with biological targets. For instance, halogenated compounds are known to engage in halogen bonding, which can be a significant factor in ligand-protein interactions.

Hypothetical Signaling Pathway Involvement in Cancer

Piperidine derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt and NF-κB pathways.^{[8][9]} The following diagram illustrates a hypothetical mechanism by which a substituted piperidine derivative might exert its anticancer effects.

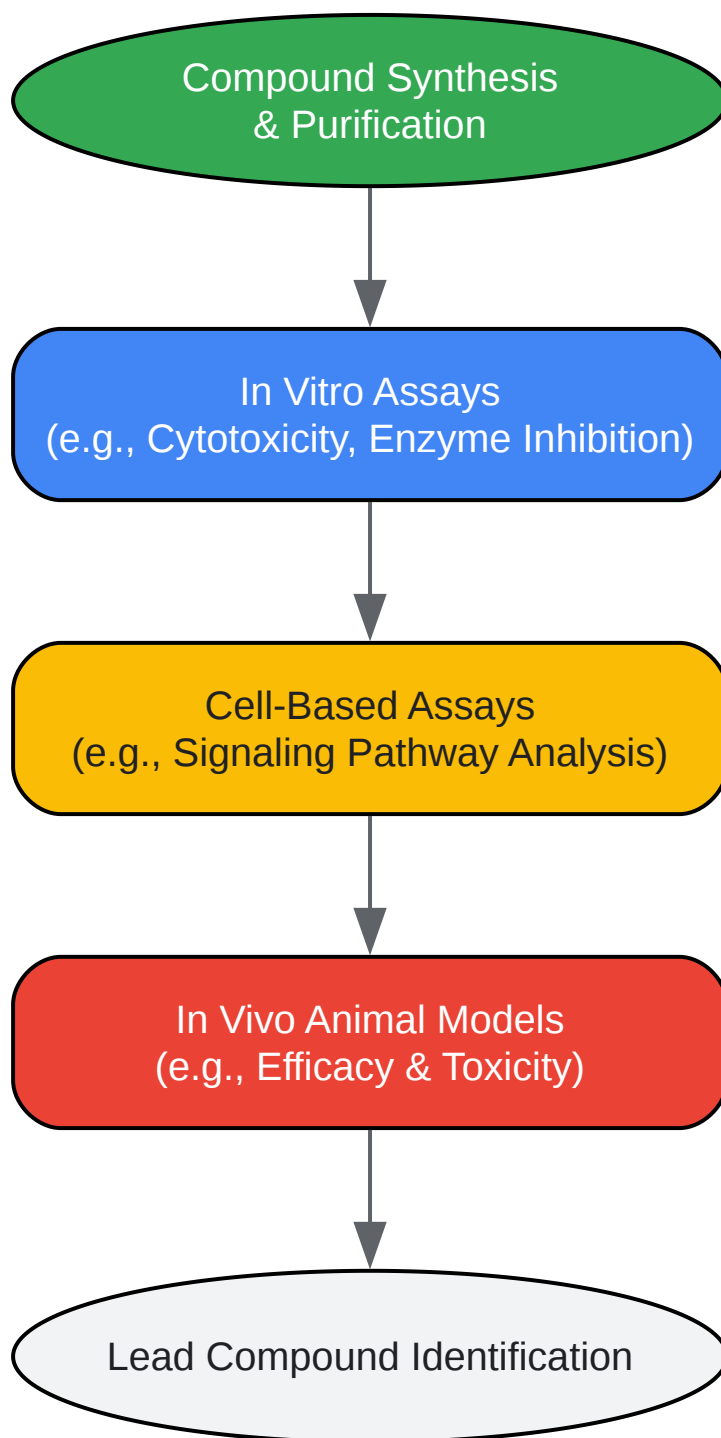


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Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Experimental Workflow for Biological Evaluation

To assess the potential therapeutic applications of 1-[(4-iodophenyl)methyl]-4-methylpiperidine, a structured experimental workflow is essential. The following diagram outlines a typical screening process for a novel compound.



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Caption: Standard workflow for preclinical drug discovery.

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